![molecular formula C8H5ClN4OS B2635958 N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-67-5](/img/structure/B2635958.png)
N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
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Description
N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research.
Scientific Research Applications
Antitumor Activity
Studies on imidazole derivatives, including those related to N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide, have shown significant antitumor activities. These compounds, through various modifications, have been evaluated for their potential in treating different forms of cancer, with some advancing to preclinical testing stages. The structural attributes of these compounds contribute to their biological activities, making them interesting candidates for new antitumor drugs (Iradyan et al., 2009).
Biological and Medicinal Applications of Heterocycles
Heterocyclic compounds containing N-heteroatoms, such as those in the family of N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide, serve as key recognition units in the synthesis of optical sensors due to their biological significance. These compounds possess a wide range of biological and medicinal applications, including sensing materials, showcasing their versatility and importance in research (Jindal & Kaur, 2021).
Antitubercular Activity
Modifications of isoniazid structures to include N-substituted pyridine derivatives have shown significant in vitro anti-tubercular activity. This research indicates the potential of structurally related compounds to N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide in developing new leads for anti-tuberculosis compounds (Asif, 2014).
AMPK Activation and Independent Effects
Compounds like AICAr, an AMPK activator, share a similar interest in research due to their complex biological activities. While not directly related, the study of such compounds provides insights into the nuanced effects of small molecules on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer, emphasizing the importance of understanding both dependent and independent mechanisms of action (Visnjic et al., 2021).
Heterocyclic N-oxide in Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including those from pyridine, illustrate the broad utility of these compounds in organic synthesis, catalysis, and drug development. Their roles in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer and antibacterial effects highlight the potential for compounds within the same class as N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide in various scientific applications (Li et al., 2019).
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4OS/c9-5-1-2-7(10-3-5)11-8(14)6-4-15-13-12-6/h1-4H,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZNEPCRIAPSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide |
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